2-Chloro-1,4-dinitrobenzene

Übersicht

Beschreibung

2-Chloro-1,4-dinitrobenzene is an organic compound with the chemical formula C6H3ClN2O4. It is a yellow solid that is soluble in organic solvents and is primarily used as an intermediate in the industrial production of other compounds . This compound is also known for its applications in the synthesis of dyes, pesticides, and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-1,4-dinitrobenzene can be synthesized through the nitration of p-nitrochlorobenzene with a mixture of nitric and sulfuric acids . The reaction typically occurs at temperatures between 60-90°C over a period of 5-10 hours . Another method involves the chlorination of dinitrobenzene or the nitration of o-nitrochlorobenzene .

Industrial Production Methods

In industrial settings, the production of this compound often involves the nitration of chlorobenzene using a mixture of nitric acid and sulfuric acid. The reaction is carefully controlled to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1,4-dinitrobenzene undergoes various types of chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation .

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: This reaction involves the displacement of the chlorine atom by nucleophiles such as dimethylamine in ethanol solution at room temperature

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Major Products Formed

2,4-Dinitrophenol: Formed by the hydrolysis of this compound with aqueous alkali.

2,4-Dinitroaniline: Formed by the reaction with ammonia or ammonium acetate.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

1. Intermediate in Organic Synthesis

2-Chloro-1,4-dinitrobenzene serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly notable for its role in the production of thiazole derivatives, which have potential therapeutic applications as coxsackie virus inhibitors .

2. Precursor for Other Chemical Compounds

The compound is utilized as a precursor for synthesizing other dinitro compounds through nucleophilic substitution reactions. The presence of nitro groups enhances the electrophilicity of the chlorine atom, making it amenable to further chemical transformations .

Toxicological Studies

1. Skin Sensitization Testing

this compound has been employed in toxicological research to assess skin sensitization potential. Its ability to induce allergic reactions makes it a model compound for studying delayed-type hypersensitivity reactions in humans .

2. Immunotoxicology

The compound is used in immunotoxicology to evaluate T-cell activity and immune response. It serves as a tool for understanding immune system functioning and can help identify individuals with compromised immune systems .

Environmental Applications

1. Soil Remediation Studies

Research has indicated that this compound can be involved in soil remediation processes. Its degradation pathways are studied to understand its environmental impact and the effectiveness of bioremediation techniques .

2. Ecotoxicological Assessments

The compound is also analyzed for its ecological toxicity, contributing to assessments of environmental risks associated with chemical exposure. Its effects on various organisms are evaluated to gauge potential risks to ecosystems .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Chloro-1,4-dinitrobenzene involves its interaction with nucleophiles, leading to the formation of a Meisenheimer complex during nucleophilic aromatic substitution . Additionally, it acts as an irreversible inhibitor of human thioredoxin reductase by conjugating with erythrocyte glutathione (GSH) to form 2,4-dinitrophenyl-S-glutathione .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-1,4-dinitrobenzene can be compared with other similar compounds such as:

2,4-Dinitrofluorobenzene: Similar in structure but contains a fluorine atom instead of chlorine.

2,4-Dinitroaniline: Contains an amino group instead of chlorine and is used in the synthesis of dyes and pesticides.

The uniqueness of this compound lies in its dual nitro groups and chlorine atom, which make it highly reactive in nucleophilic aromatic substitution reactions and useful in various industrial and research applications .

Biologische Aktivität

Overview

2-Chloro-1,4-dinitrobenzene (CDNB) is an organic compound with the molecular formula C6H3ClN2O4. It is primarily known for its role as a substrate in various biochemical reactions, particularly involving glutathione S-transferase (GST). This compound exhibits significant biological activity, including enzyme inhibition and effects on cellular processes.

- Molecular Weight: 202.55 g/mol

- Physical State: Yellow solid

- Solubility: Soluble in organic solvents; insoluble in water

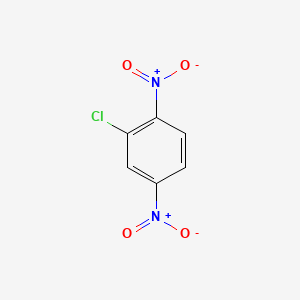

- Chemical Structure:

CDNB acts primarily through nucleophilic aromatic substitution, targeting enzymes such as:

- Glutathione S-transferase (GST) : It forms a conjugate with glutathione, enhancing solubility and facilitating excretion.

- Thioredoxin Reductase : CDNB serves as an irreversible inhibitor, impacting redox homeostasis within cells.

Biochemical Pathways

CDNB is involved in several biochemical pathways:

- Glutathione Conjugation : The compound's interaction with GST leads to the formation of 2,4-dinitrophenyl-S-glutathione, which is crucial for detoxification processes.

- Oxidative Stress Induction : At varying concentrations, CDNB can induce oxidative stress and modulate immune responses.

Cellular Effects

Research has shown that exposure to CDNB can lead to:

- Depletion of Cellular Glutathione : In 3T3 cells, micromolar doses result in rapid glutathione depletion, affecting microtubule integrity and cytoskeletal organization.

- Altered Cell Signaling : The compound influences signaling pathways associated with oxidative stress and inflammation.

Study on Enzyme Inhibition

A study published in the Journal of Biological Chemistry demonstrated that CDNB is a potent irreversible inhibitor of human thioredoxin reductase. The reaction rate was found to be significantly faster than that of glutathione reductase, highlighting its specificity and potential applications in studying redox biology.

Impact on Immune Response

Another investigation focused on CDNB's ability to induce a type IV hypersensitivity reaction. This was particularly relevant in immunocompromised patients, where CDNB was used to evaluate T cell activity. The findings suggested that CDNB could serve as a model compound for studying immune responses in clinical settings .

Oxidative Stress Research

Research conducted on Drosophila melanogaster indicated that exposure to CDNB led to increased oxidative stress markers and subsequent genotoxic effects. The study calculated an LC50 value for CDNB at approximately 12.35 μg/mL, underscoring its potential toxicity at certain concentrations .

Dosage Effects in Animal Models

In animal studies, varying dosages of CDNB produced different biological effects:

- Low Doses : Induction of mild oxidative stress and immune responses.

- High Doses : Significant cytotoxic effects leading to cell death and organ damage.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,4-Dinitrofluorobenzene | Contains fluorine instead of chlorine | Similar GST interactions |

| 2,4-Dinitroaniline | Contains amino group | Used in dye synthesis; less reactive |

Eigenschaften

IUPAC Name |

2-chloro-1,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-5-3-4(8(10)11)1-2-6(5)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZJLUBWUDVTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210923 | |

| Record name | Benzene, 2-chloro-1,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-16-9 | |

| Record name | 2-Chloro-1,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,4-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene,4-dinitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-chloro-1,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-1,4-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TGA767QWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.